

Physical and chemical properties of 5-Bromo-2-ethoxyphenylboronic acid

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Compound of Interest

Compound Name: 5-Bromo-2-ethoxyphenylboronic acid

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An In-depth Technical Guide to 5-Bromo-2-ethoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Bromo-2-ethoxyphenylboronic acid**, a key building block in modern synthetic chemistry. This document details its characteristics, applications, and provides a generalized experimental protocol for its most common use in Suzuki-Miyaura cross-coupling reactions.

Core Properties and Data

5-Bromo-2-ethoxyphenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable for the formation of carbon-carbon bonds in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients.

Physical and Chemical Properties

Quantitative data for **5-Bromo-2-ethoxyphenylboronic acid** is summarized below. It is important to note that while the molecular formula and weight are definitive, certain physical properties like the melting point have not been widely reported for this specific compound.

Therefore, data for the closely related analogue, 5-Bromo-2-methoxyphenylboronic acid, is provided for reference.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BBrO ₃	[1][2][3]
Molecular Weight	244.88 g/mol	[1][2][3]
CAS Number	352525-82-7	[1][2]
Appearance	White to light yellow powder/crystal	(by analogy)
Melting Point	~131 °C (for 5-Bromo-2-methoxyphenylboronic acid)	
Boiling Point	Data not available	
Solubility	Generally soluble in polar aprotic solvents (e.g., THF, acetone, DMF) and alcohols. Low solubility in nonpolar solvents (e.g., hexane, toluene).[4]	
Stability	Stable under recommended storage conditions. Boronic acids can be prone to dehydration to form cyclic boroxines. Store in a cool, dry place.	

Key Applications in Synthesis

The primary application of **5-Bromo-2-ethoxyphenylboronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in many biologically active compounds and functional materials.

Experimental Protocols

The following section details a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid such as **5-Bromo-2-ethoxyphenylboronic acid**. This protocol is a representative example and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl halide with **5-Bromo-2-ethoxyphenylboronic acid** to form a biaryl product.

Materials:

- Aryl halide (e.g., Iodobenzene, Bromobenzene) (1.0 mmol, 1.0 equiv)
- **5-Bromo-2-ethoxyphenylboronic acid** (1.1 - 1.5 equiv)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
- Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMF)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

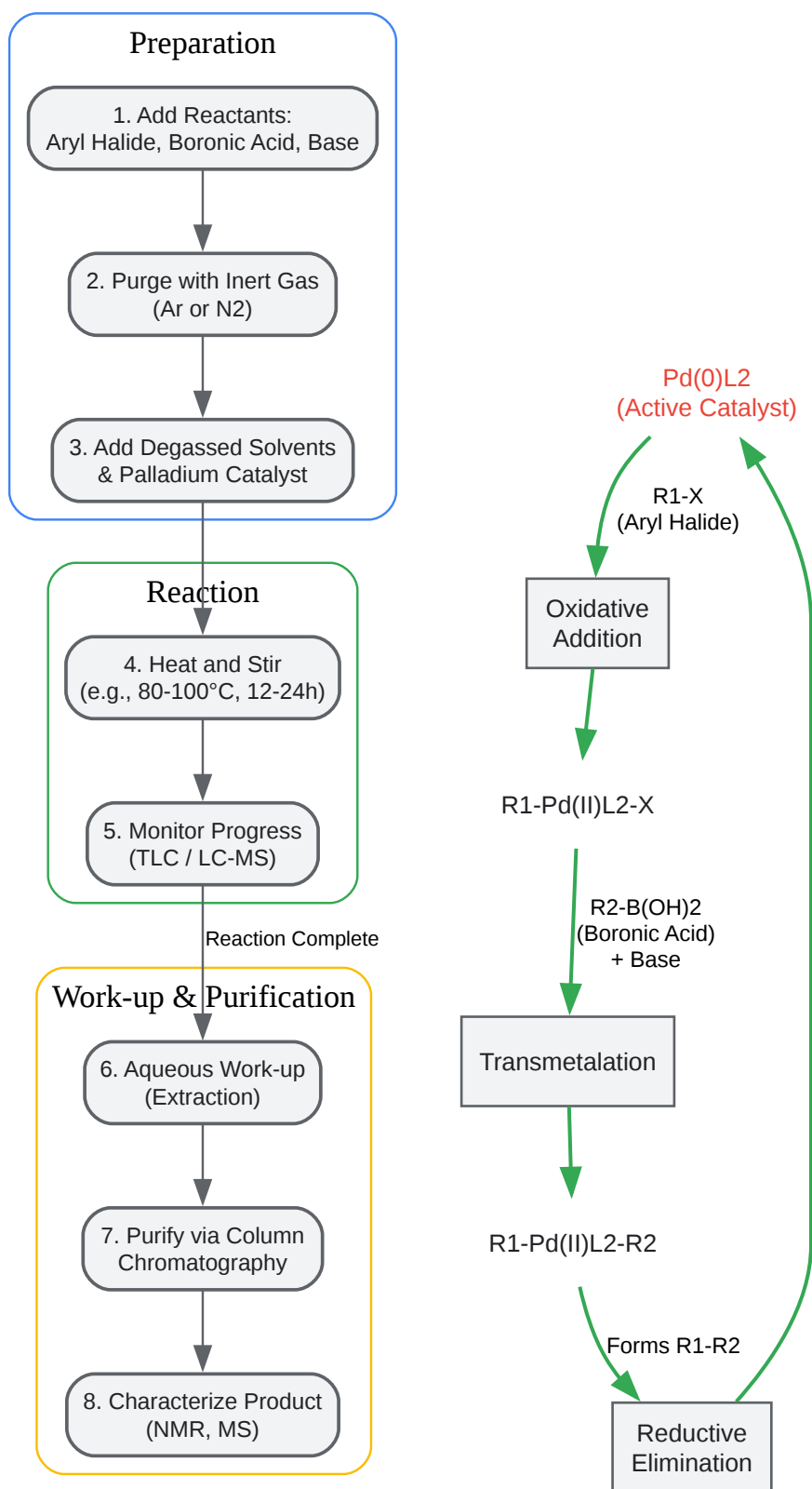
Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), **5-Bromo-2-ethoxyphenylboronic acid** (1.2 equiv), and the base (2.0 equiv).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). Subsequently, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-24 hours).
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
 - Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
- **Characterization:** Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualized Workflow and Relationships

To better illustrate the processes involved, the following diagrams outline the logical flow of the experimental protocol and the catalytic cycle of the Suzuki-Miyaura reaction.



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